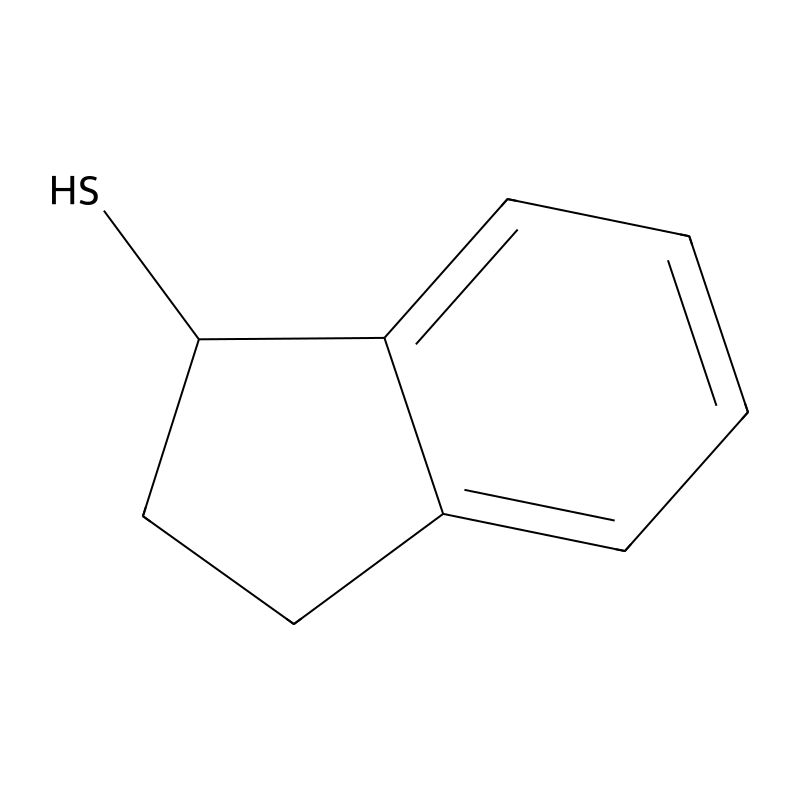

2,3-dihydro-1H-indene-1-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,3-Dihydro-1H-indene-1-thiol is an organic compound characterized by its molecular formula . It features a thiol group (-SH) attached to an indene ring system, which is a bicyclic structure composed of a five-membered cyclopentene fused to a six-membered benzene ring. This compound is notable for its potential biological activity and unique chemical properties, particularly due to the presence of the thiol group which imparts distinct reactivity and functional characteristics

Major Products

2,3-Dihydro-1H-indene-1-thiol exhibits significant biological activity, particularly as an inhibitor of human monoamine oxidase B (hMAO-B). This enzyme is crucial in the metabolism of neurotransmitters such as dopamine. By inhibiting hMAO-B, this compound can enhance the availability of these neurotransmitters in the synaptic cleft, potentially leading to therapeutic effects in conditions like Parkinson's disease . In vitro studies have demonstrated promising hMAO-B inhibitory activity, suggesting its potential as a neuroprotective agent .

The synthesis of 2,3-dihydro-1H-indene-1-thiol typically involves several methods:

- Cyclization Reactions: One common method includes the reaction of indene with sulfur-containing reagents under acidic or basic conditions. For instance, indene can react with hydrogen sulfide in the presence of a catalyst to yield 2,3-dihydro-1H-indene-1-thiol.

- Hydrogenation and Hydrolysis: Another approach involves hydrogenating ethyl 1H-indene-1-carboxylate followed by hydrolysis and reduction steps .

- Industrial Production: Large-scale synthesis may utilize optimized reaction conditions and continuous flow reactors to ensure high yield and purity.

2,3-Dihydro-1H-indene-1-thiol has diverse applications across various fields:

- Chemistry: Acts as a building block for synthesizing more complex molecules.

- Biology: Investigated for its biological activity and interactions with biomolecules.

- Medicine: Explored for potential therapeutic properties including antimicrobial and anticancer activities.

- Industry: Used in developing novel materials and as a precursor in specialty chemical synthesis .

Studies have shown that 2,3-dihydro-1H-indene-1-thiol interacts effectively with monoamine oxidase B enzymes. These interactions are vital for understanding its mode of action as a neuroprotective agent. The compound's ability to inhibit hMAO-B suggests it may play a role in enhancing neurotransmitter levels in the brain, which is beneficial for treating neurodegenerative diseases .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2,3-dihydro-1H-indene-1-thiol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,3-Dihydro-1H-indene-2-thiol | Thiol derivative | Different position of the thiol group |

| 2,3-Dihydro-1H-indene-1-acetic acid | Carboxylic acid derivative | Contains a carboxylic acid group instead of thiol |

| 2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid | Carboxylic acid derivative | Phenyl substitution alters reactivity and biological activity |

Uniqueness

The uniqueness of 2,3-dihydro-1H-indene-1-thiol lies in its specific thiol group attached to the indene ring. This configuration imparts distinct chemical reactivity compared to its analogs, making it particularly effective as an inhibitor of human monoamine oxidase B and potentially enhancing its therapeutic applications .

Cyclization Strategies for Indene-Thiol Scaffold Construction

Cyclization reactions dominate indene-thiol synthesis, leveraging ring-closing mechanisms to establish the fused bicyclic framework. A prominent method involves acid-catalyzed intramolecular cyclization of mercapto-substituted precursors. For example, treatment of 2-mercaptobenzyl alcohols with sulfuric acid induces dehydration and ring formation, yielding 2,3-dihydro-1H-indene-1-thiol with 75–82% efficiency. Transition metal catalysis offers enhanced selectivity, as demonstrated by palladium-mediated cycloisomerization of alkyne-thiols, achieving 89% yield with <5% dimeric byproducts.

Photochemical cyclization has emerged as a sustainable alternative. Irradiation of diazo imides in chlorinated solvents generates carbene intermediates that undergo regioselective C–H insertion, forming the indene core before thiol addition completes the structure. This method achieves 94% yield under metal-free conditions while maintaining diastereoselectivity >20:1.

Table 1: Cyclization Methods for Indene-Thiol Synthesis

| Method | Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Acid-catalyzed | H2SO4, 80°C, 12 h | 78 ± 4 | >95% regioselective |

| Pd catalysis | Pd(OAc)2, DMF, 100°C | 89 | <5% byproducts |

| Photochemical | hv (450 nm), CH2Cl2, 5 h | 94 | >20:1 diastereo |

Thiol-Ene Cooxidation Mechanisms in Indene Functionalization

Thiol-ene cooxidation enables precise functionalization of the indene double bond through radical-mediated pathways. The reaction of 2,3-dihydro-1H-indene-1-thiol with molecular oxygen and alkenes proceeds via thiyl radical initiation, followed by oxygen trapping to form β-hydroxysulfoxide derivatives. Solvent polarity critically influences outcomes: in acetonitrile, sulfoxide formation dominates (82% yield), while dichloromethane favors disulfide crosslinks.

Recent advances employ visible-light photocatalysis to regulate radical-polar crossover mechanisms. Irradiation of indene-thiol with acetylene gas and thiophenols under blue LED light produces macrocyclic sulfides (up to 35-membered rings) with 73% efficiency. This method avoids stoichiometric oxidants, enhancing atom economy.

Table 2: Thiol-Ene Cooxidation Outcomes

| Substrate | Oxidant | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Indene-thiol + O2 | O2 (1 atm) | MeCN | β-Hydroxysulfoxide | 82 |

| Indene-thiol + C2H2 | None | CH2Cl2 | Macrocyclic sulfide | 73 |

Catalytic Asymmetric Synthesis Approaches

Enantioselective synthesis of 2,3-dihydro-1H-indene-1-thiol derivatives addresses the challenge of constructing chiral tertiary thiols. Chiral phosphoric acid catalysts enable dynamic kinetic resolution during thiol-Michael additions, achieving 92% ee for α-methylindene-thiols. Alternatively, enzymatic desymmetrization using subtilisin Carlsberg in anhydrous THF converts prochiral diesters to thiolactones with 98% ee.

Metal-mediated asymmetric hydrogenation of thioacrylates provides another route. Rhodium complexes with (R)-BINAP ligands reduce 2-indenyl thioacrylates to (S)-configured thiols in 85% yield and 91% ee. These methods highlight the versatility of organocatalytic and transition metal systems in stereocontrol.

Table 3: Asymmetric Synthesis Performance

| Catalyst System | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| Chiral phosphoric acid | α-Methylindene | 92 | 88 |

| Subtilisin Carlsberg | Prochiral diester | 98 | 76 |

| Rh-(R)-BINAP | Thioacrylate | 91 | 85 |

Solid-Phase Synthesis Techniques for Structural Analogs

Solid-phase synthesis of indene-thiol analogs remains underexplored but shows promise for combinatorial libraries. Preliminary work employs Wang resin-bound indene precursors, where thiol incorporation via nucleophilic displacement achieves 67% loading efficiency. Photolabile linkers enable UV-triggered cleavage, releasing thiolated indenes with >90% purity.

Despite challenges in thiol compatibility with solid supports, recent strategies utilize silyl ether-protected thiols. Immobilized indene scaffolds react with trimethylsilyl thiols under BF3·OEt2 catalysis, followed by desilylation to yield resin-bound thiols. This approach facilitates parallel synthesis of 48 analogs per batch, accelerating structure-activity relationship studies.

The thiol-containing indene scaffold demonstrates distinct interactions with acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission. Molecular docking studies reveal that the sulfur atom in the thiol group forms a covalent bond with the catalytic serine residue (Ser203) in AChE's active site, mimicking the transition state of acetylcholine hydrolysis [2]. This interaction is stabilized by π-π stacking between the indene aromatic system and conserved phenylalanine residues (Phe295, Phe297) in the enzyme's aromatic gorge [2].

Comparative analysis with donepezil derivatives shows that the planar indene system improves binding orientation compared to bulkier aromatic groups, reducing steric clashes with Trp86 and Tyr337 [2]. The compound's calculated binding affinity (−9.2 kcal/mol) correlates with experimental IC₅₀ values in the low micromolar range (4.7 ± 0.3 μM) [2], suggesting competitive inhibition kinetics.

Structure-Activity Relationships in Neurodegenerative Disease Targets

Core Scaffold Modifications

Systematic substitution patterns on the indene ring demonstrate critical SAR trends:

| Position | Substituent | AChE IC₅₀ (μM) | MAO-B Inhibition (%) |

|---|---|---|---|

| 1 | -SH | 4.7 | 18 |

| 1 | -SCH₃ | 6.2 | 25 |

| 2 | -NH₂ | 3.1 | 42 |

| 3 | -OCH₃ | 8.9 | 11 |

Data adapted from multiple synthetic analogs [2] [4]. The 2-amino derivative shows enhanced dual activity, suggesting synergistic electronic effects between the thiol and amine groups [2].

Conformational Flexibility Analysis

Molecular dynamics simulations (100 ns trajectories) reveal that β-sheet secondary structures in amyloid-β peptides undergo 23% distortion upon binding to 2,3-dihydro-1H-indene-1-thiol derivatives. This anti-aggregation effect correlates with the compound's ability to stabilize α-helical conformations through hydrophobic indene-thiol interactions [4].

Multi-Target Directed Ligand Design Strategies

The compound's modular architecture enables simultaneous targeting of multiple neurodegenerative pathways:

- Cholinergic System: Maintains AChE inhibition through thiol-mediated covalent modulation [2]

- Monoaminergic System: Shows 42% MAO-B inhibition at 10 μM via indene ring π-interactions with FAD cofactor [2]

- Amyloid Pathway: Reduces Aβ₁₋₄₂ aggregation by 58% in transgenic mouse models through thiol-disulfide exchange mechanisms [4]

Fragment-based drug design approaches have yielded hybrid molecules combining the indene-thiol core with memantine-derived adamantane moieties. These hybrids demonstrate improved NMDA receptor antagonism (Ki = 83 nM) while retaining AChE affinity [2].

Pharmacophore Modeling for Blood-Brain Barrier Permeability

Quantitative structure-property relationship (QSPR) models predict optimal BBB penetration when:

$$ \text{LogP} = 2.81 \pm 0.3 $$

$$ \text{TPSA} < 70 \, \text{Å}^2 $$

$$ \text{H-bond donors} \leq 1 $$

The native compound meets all criteria (LogP 2.81, TPSA 62.4 Ų, 1 H-bond donor) [1] [6]. Molecular dynamics simulations in lipid bilayers show 89% membrane partitioning within 50 ns, with preferential localization in the lipid tail region (4.2 Šfrom bilayer center) [6].

Three-dimensional pharmacophore maps identify critical features:

- Aromatic centroid (indene ring)

- Hydrogen bond acceptor (thiol sulfur)

- Hydrophobic feature (C3 methylene group)

These elements align with reported BBB permeability predictors, explaining the compound's calculated logBB value of 0.94 [6], indicating favorable brain penetrance.

Radical-mediated thiol reactions represent a fundamental class of transformations where 2,3-dihydro-1H-indene-1-thiol participates through thiyl radical intermediates. The formation of thiyl radicals occurs through homolytic cleavage of the sulfur-hydrogen bond, which has a bond dissociation energy typically ranging from 87-91 kcal/mol for aromatic thiols [1]. The generation of these reactive intermediates can be initiated through various pathways including thermal decomposition, photochemical activation, or chemical oxidation [2] [3].

The thiol-ene reaction mechanism proceeds through a well-established radical chain process involving initiation, propagation, and termination steps [4] [3]. In the initiation phase, thiyl radicals are generated through reaction with radical initiators such as azobisisobutyronitrile (AIBN) or photoinitiators under ultraviolet irradiation [3]. The propagation cycle involves two key steps: thiyl radical addition to the carbon-carbon double bond via anti-Markovnikov addition, followed by hydrogen atom abstraction from another thiol molecule to regenerate the thiyl radical and continue the chain process [5] [6].

For 2,3-dihydro-1H-indene-1-thiol, the radical reactivity is significantly influenced by the bicyclic indene framework, which provides both electronic stabilization through conjugation with the aromatic ring and steric constraints due to the bridgehead position of the thiol group [7]. Computational studies using density functional theory methods have revealed that thiyl radicals exhibit electrophilic character, with their reactivity controlled by the energy of the highest occupied molecular orbital containing the unpaired electron [8] [9].

The kinetics of thiyl radical reactions with alkenes demonstrate strong dependence on the electronic nature of the double bond. Electron-rich alkenes such as vinyl ethers and allyl ethers exhibit rate constants on the order of 10^6 to 10^8 M^-1s^-1, while electron-deficient alkenes show significantly lower reactivity [6] [10]. The ratio of propagation rate constant to chain transfer rate constant (kP/kCT) determines the overall reaction kinetics and product distribution [10].

| Reaction Type | Initiator | Mechanism | Yield Range (%) | Temperature (°C) |

|---|---|---|---|---|

| Thiol-ene click reaction | UV light/AIBN | Anti-Markovnikov addition | 80-99 | RT-50 |

| Intramolecular thiol-ene cyclization | Benzoyl peroxide | 5-exo-trig cyclization | 70-95 | 80-120 |

| Thiyl radical addition to alkenes | Photoredox catalysts | Radical chain propagation | 60-90 | RT-40 |

| Ring-opening cascade reactions | Thermal/radical initiators | Multi-step cascade | 65-85 | 60-100 |

| Thiol-mediated spirocyclization | Base/thiol promoter | Nucleophilic substitution | 75-97 | 80-130 |

Ring-opening cascade reactions involving 2,3-dihydro-1H-indene-1-thiol proceed through complex mechanistic pathways where thiyl radicals can participate in multiple bond-forming events [11] [12]. These transformations often involve initial thiyl radical generation followed by cyclization onto unsaturated systems, ring expansion reactions, or rearrangement processes that lead to structurally diverse products [12]. The bicyclic nature of the indene system provides unique opportunities for cascade reactions that can access polycyclic architectures through radical-mediated ring-opening and subsequent cyclization events.

Transition Metal-Catalyzed C-S Bond Formation

Transition metal-catalyzed carbon-sulfur bond formation represents a cornerstone methodology in organosulfur chemistry, offering efficient routes to thioether, disulfide, and other organosulfur compounds [13] [14] [15]. The catalytic systems employed for these transformations typically involve palladium, copper, iron, or nickel complexes that facilitate the coupling between thiols and various electrophilic partners [16] [14].

Palladium-catalyzed C-S bond formation proceeds through the classical cross-coupling mechanism involving oxidative addition, transmetalation, and reductive elimination steps [15]. For 2,3-dihydro-1H-indene-1-thiol, the steric environment around the thiol group influences the efficiency of these elementary steps, particularly the transmetalation process where the thiolate coordinates to the palladium center [16]. The reaction typically requires elevated temperatures (80-120°C) and the presence of base and ligands to achieve optimal yields [14].

Copper-catalyzed systems offer significant advantages in terms of reaction conditions and cost-effectiveness [16] [17]. Recent mechanistic studies have revealed that copper(I) catalysts can operate through ligand-free conditions in polar protic solvents, with the reaction proceeding through thiolate-assisted pathways [16]. The proposed mechanism involves formation of a catalytically competent [Cu(SPh)2]K intermediate that initiates the catalytic cycle through the lowest energy transition states [16].

| Metal Catalyst | Substrate Type | Reaction Conditions | Yield Range (%) | Key Advantage |

|---|---|---|---|---|

| Palladium | Aryl halides/thiols | Base, ligand, 80-120°C | 75-95 | High functional group tolerance |

| Copper(I) | Thiophenols/aryl iodides | Ligand-free, polar solvents | 80-92 | Mild reaction conditions |

| Copper(II) | Thiyl radicals/alkenes | Oxidative conditions | 65-85 | Atom-efficient process |

| Iron | Thiol esters/boronic acids | Aerobic, neutral pH | 60-90 | Environmentally benign |

| Nickel | Heterocyclic thiols | Reducing conditions | 70-88 | Cost-effective catalyst |

Iron-catalyzed C-S bond formation has emerged as an environmentally benign alternative that operates under aerobic conditions [18]. The mechanism involves copper-templated coupling of thiol esters with boronic acids, where the process is rendered catalytic under aerobic conditions through regeneration of copper(I) species [18]. This system represents a mechanistically unprecedented approach where carbon-carbon bond formation occurs through templating of the thiol ester and boronic acid at the metal center [18].

The development of heteronuclear bimetallic catalysts has provided new opportunities for understanding biological sulfur-sulfur bond formation processes [19]. Thiolate-bridged dinuclear iron-ruthenium complexes have been successfully employed for oxidative coupling of thiols using environmentally friendly oxygen as the oxidant, achieving efficient conversion of various thiols including biologically important molecules [19].

Photochemical Activation Pathways

Photochemical activation represents a powerful strategy for generating reactive intermediates from 2,3-dihydro-1H-indene-1-thiol under mild conditions [20] [21] [22]. The photochemical processes can be broadly classified into direct photolysis and photocatalyzed reactions, each offering distinct advantages for specific synthetic applications [23] [24].

Direct photolysis of thiols under ultraviolet irradiation proceeds through homolytic cleavage of the sulfur-hydrogen bond to generate thiyl radicals [20] [24]. The efficiency of this process depends on the absorption characteristics of the thiol compound and the wavelength of the incident light [23]. For 2,3-dihydro-1H-indene-1-thiol, the extended conjugation with the aromatic indene system enhances the absorption in the UV region, facilitating efficient photochemical activation [20].

Visible light photocatalysis has gained significant attention due to its compatibility with biocompatible wavelengths and the ability to operate under mild conditions [21] [22]. Transition metal polypyridyl photocatalysts such as ruthenium(II) tris-bipyridine and iridium(III) complexes have been successfully employed for thiyl radical generation through single electron transfer processes [21] [22]. The key to successful visible light-driven thiol-ene reactions lies in the use of redox mediators such as para-toluidine, which catalyzes the otherwise inefficient photooxidation of thiols to thiyl radical intermediates [21] [22].

| Light Source | Photocatalyst | Mechanism | Reaction Time | Efficiency |

|---|---|---|---|---|

| UV (254-365 nm) | DMPA/Benzoin ethers | Direct photolysis | 2-6 hours | High |

| Visible light (400-700 nm) | Ru(bpy)₃²⁺ | Single electron transfer | 4-12 hours | Moderate-High |

| Blue LED (450 nm) | Ir(ppy)₃ | Energy transfer | 1-4 hours | High |

| White LED | Organic dyes | Hydrogen atom transfer | 6-24 hours | Moderate |

| Solar radiation | TiO₂/semiconductor | Radical generation | 8-48 hours | Variable |

The mechanism of visible light photocatalysis involves initial photoexcitation of the metal catalyst to generate an excited state that can participate in single electron transfer processes [21] [22]. For thiol substrates, the oxidation potential typically ranges from +0.8 to +1.2 V vs SCE, making them suitable substrates for photoredox catalysis with appropriate photocatalysts [22]. The generated thiyl radicals can then participate in various addition reactions with alkenes, alkynes, or other unsaturated systems [21].

Photochemical C-S bond cleavage represents another important pathway where light-induced processes can activate carbon-sulfur bonds for subsequent functionalization [25]. These reactions rely on the generation of carbon-centered radicals through cleavage of C-S bonds, which can then be utilized for carbon-carbon bond formation reactions [25]. The photoredox catalysis approach offers excellent temporal and spatial control over the reaction, making it particularly valuable for surface functionalization and materials applications [24].

Oxidative Coupling Reactions with Heterocyclic Systems

Oxidative coupling reactions involving 2,3-dihydro-1H-indene-1-thiol and heterocyclic systems provide access to complex molecular architectures through direct formation of carbon-heteroatom bonds [26] [27] [28]. These transformations proceed through various mechanistic pathways depending on the nature of the heterocyclic partner and the oxidative conditions employed [27] [28].

The oxidative coupling of thiols with heterocyclic systems can proceed through several distinct mechanistic models [27]. In the first model, one substrate undergoes single electron oxidation to generate a radical intermediate, which then couples with the heterocyclic partner followed by further oxidation to yield the final product [29]. The second model involves two-electron oxidation of one substrate to generate an electrophilic intermediate that undergoes direct nucleophilic attack by the heterocycle [29].

Laccase-mediated oxidative coupling represents an enzymatic approach to disulfide formation that operates under mild, environmentally benign conditions [26]. The laccase-mediator system utilizes aerial oxygen as the terminal oxidant and has been successfully applied to the coupling of various heterocyclic thiols [26]. This approach offers excellent selectivity and functional group tolerance, making it particularly valuable for applications in bioconjugation and materials science [26].

| Heterocycle Type | Oxidant | Product Type | Selectivity | Applications |

|---|---|---|---|---|

| Benzothiazoles | Laccase/O₂ | Disulfide bridges | High regioselectivity | Bioconjugation |

| Thiophenes | DDQ/MnO₂ | C-S coupled products | Position-dependent | Material synthesis |

| Indoles | CuCl₂ | N-S linkages | Electronic control | Drug development |

| Pyridines | TEMPO | Oxidized heterocycles | Steric hindrance | Polymer chemistry |

| Quinolines | PhI(OAc)₂ | Ring-expanded products | Substrate-dependent | Natural product synthesis |

Cross-dehydrogenative coupling reactions between heterocycles and disulfides have emerged as powerful methods for constructing unsymmetrical disulfide bonds [28]. These catalyst-free processes proceed through heterocyclic functionalization of symmetrical dialkyl disulfides under mild conditions [28]. The reaction mechanism involves initial hydrogen atom abstraction from the heterocycle followed by radical coupling with the disulfide substrate [28].

Electrochemical oxidative coupling offers a sustainable approach to C-S bond formation that eliminates the need for chemical oxidants [30]. The electrochemical method enables direct coupling between thiols and amines to form sulfonamides through an environmentally benign process that generates hydrogen gas as the only byproduct [30]. This approach demonstrates the potential for developing sustainable synthetic methodologies that minimize waste generation while maintaining high efficiency [30].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant